Bis(chloromethyl) carbonate

Description

Contextualizing Bis(chloromethyl) Carbonate within the Broader Class of Halogenated Carbonyl Compounds

This compound belongs to the family of halogenated carbonyl compounds, which are characterized by the presence of one or more halogen atoms attached to the carbonyl group or its alkyl substituents. This structural feature imparts a high degree of reactivity, making them valuable reagents in a variety of chemical transformations.

Halogenated carbonyl compounds are pivotal in the synthesis of numerous organic molecules, including pharmaceuticals and agrochemicals. For instance, α-halo carbonyl derivatives are considered versatile intermediates that can react with a wide range of nucleophiles to create diverse and useful compounds. researchgate.net The presence of the chloromethyl groups in this compound allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Historical Evolution of Research in Halogenated Carbonate and Ether Chemistry

The study of halogenated compounds has a rich history, with significant developments paving the way for the synthesis and application of molecules like this compound. Early industrial processes, such as the Leblanc process for sodium carbonate production in the late 18th century, highlighted the importance of carbonate chemistry. metrohm.com The subsequent evolution of organic chemistry in the 19th century saw the birth of methods to manipulate and create novel organic molecules. metrohm.com

The development of safer and more efficient synthetic methods has been a continuous theme. For example, historical preparations of chloromethyl methyl ether were known to produce the highly carcinogenic bis(chloromethyl) ether. orgsyn.org This led to the development of alternative methods that minimize the formation of such hazardous byproducts. orgsyn.org Similarly, while phosgene (B1210022) has been a cornerstone reagent in carbonate synthesis, its extreme toxicity has driven research towards safer solid substitutes like bis(trichloromethyl) carbonate (triphosgene). dcfinechemicals.comresearchgate.net This trend towards safer reagents and greener chemical processes continues to shape the field. researchgate.net

The cycloaddition of carbon dioxide with epoxides has also emerged as a key method for synthesizing cyclic carbonates. hep.com.cn Research in this area has focused on developing halogen-free catalytic systems to avoid equipment corrosion and ensure product purity. hep.com.cn

Current Academic Significance and Scope of Research Inquiry for this compound and Related Structures

This compound and its structural relatives are subjects of ongoing academic and industrial research due to their utility as synthetic intermediates. A significant area of interest is their application in the synthesis of non-isocyanate polyurethanes (NIPUs). Bio-based bis(cyclic carbonate)s are being explored as monomers for these more environmentally friendly polymers. researchgate.netresearchgate.net The synthesis often involves a two-step process of epoxidation followed by the chemical fixation of carbon dioxide. researchgate.netresearchgate.net

The reactivity of the chloromethyl groups is a key focus of research. For instance, 2,6-bis(chloromethyl)pyridine, a related halogenated compound, is used as a precursor for catalytic ligands and as an intermediate in drug synthesis. Its chloromethyl groups readily undergo nucleophilic substitution and lithiation reactions.

Furthermore, the development of optimized and greener synthetic routes for halogenated carbonates is an active area of investigation. Response surface methodology (RSM) has been employed to optimize the synthesis of chloromethyl ethylene (B1197577) carbonate from epichlorohydrin (B41342) and carbon dioxide, aiming for higher yields and conversions under environmentally benign conditions. mdpi.com

The table below provides a summary of key properties for this compound.

| Property | Value |

| Molecular Formula | C3H4Cl2O3 |

| Molecular Weight | 158.962 g/mol |

| Monoisotopic Mass | 157.953749 |

| ChemSpider ID | 2037482 |

Table 1: Physicochemical Properties of this compound. chemspider.com

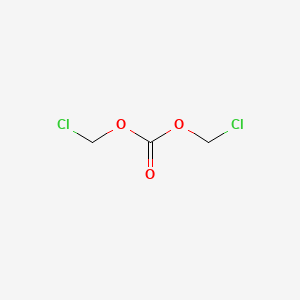

Structure

3D Structure

Properties

IUPAC Name |

bis(chloromethyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O3/c4-1-7-3(6)8-2-5/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUDZUPUUSUAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(=O)OCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50594-94-0 | |

| Record name | dichloromethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Bis Chloromethyl Carbonate and Cognate Structures

Development and Optimization of Synthetic Pathways for Halogenated Methyl Carbonates

The synthesis of halogenated methyl carbonates can be broadly categorized into phosgene-based and non-phosgene methodologies. While phosgene (B1210022) has historically been a key reagent, safety and environmental concerns have driven the development of alternative routes.

Phosgene (COCl₂) has been a cornerstone in the synthesis of carbonates and their derivatives. However, its high toxicity and gaseous nature pose significant handling challenges. guidechem.com This has led to the widespread adoption of solid phosgene substitutes, with bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), being a prominent example. guidechem.comwikipedia.org Triphosgene is a stable crystalline solid that serves as a safer and more convenient alternative to phosgene for various chemical transformations, including the synthesis of chloroformates and carbonates. guidechem.comresearchgate.net In reactions, one mole of triphosgene can effectively replace three moles of phosgene. researchgate.net

Triphosgene's utility extends to the synthesis of a wide array of organic compounds, such as chlorocarbonyl derivatives, isocyanates, ureas, and polycarbonates. researchgate.net It reacts with alcohols and phenols to produce chloroformates, which are key intermediates. researchgate.net The reactions are typically conducted under mild conditions and often result in high yields. researchgate.net For instance, the synthesis of various chloroformates has been reported with improved yields using triphosgene compared to the traditional phosgene method. researchgate.net While triphosgene is considered a safer alternative, it is important to note that it can decompose to release phosgene, particularly in the presence of nucleophiles or at elevated temperatures, necessitating careful handling. nih.govresearchgate.net

The general reaction involving triphosgene for the synthesis of carbonates proceeds through the formation of chloroformates from alcohols, which can then react further. The use of a base, such as pyridine (B92270) or sodium hydroxide (B78521), is common to neutralize the hydrogen chloride byproduct. guidechem.comresearchgate.net

In the quest for greener and safer chemical processes, significant attention has been directed towards non-phosgene routes for carbonate synthesis. A particularly promising approach is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. mdpi.comnih.gov This method is highly atom-economical and utilizes CO₂, an abundant and non-toxic C1 feedstock.

The synthesis of chloromethyl ethylene (B1197577) carbonate, a cognate structure to bis(chloromethyl) carbonate, has been successfully achieved through the cycloaddition of CO₂ to epichlorohydrin (B41342). mdpi.comlsbu.ac.uk This reaction is typically carried out in the presence of a catalyst and can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com The process involves the activation of the epoxide ring by a catalyst, followed by the nucleophilic attack of a co-catalyst or the activated CO₂ itself, leading to ring-opening and subsequent cyclization to form the carbonate. mdpi.com

Another non-phosgene approach involves the chlorination of dialkyl carbonates. For example, a method for synthesizing chloromethyl isopropyl carbonate has been described which involves the photochemical chlorination of dimethyl carbonate to produce dimethyl monochlorocarbonate, followed by a transesterification reaction with isopropanol. google.com This indicates a potential pathway for the synthesis of this compound through controlled chlorination of dimethyl carbonate.

The following table summarizes the key aspects of phosgene-derived and alternative synthetic routes for halogenated carbonates.

| Synthetic Route | Key Reagents | Advantages | Challenges | Example Product |

| Phosgene-Derived | Phosgene, Triphosgene | High reactivity, versatile | High toxicity of reagents | Aryl chloroformates researchgate.net |

| CO₂ Cycloaddition | Epoxides, CO₂ | Atom economical, uses renewable feedstock | Requires effective catalysts | Chloromethyl ethylene carbonate mdpi.comlsbu.ac.uk |

| Chlorination of Carbonates | Dialkyl carbonates, Chlorine | Avoids phosgene | Control of chlorination level | Chloromethyl isopropyl carbonate google.com |

Mechanistic Elucidation of Formation Pathways for Halogenated Carbonyl Compounds

The formation of halogenated carbonyl compounds, including this compound, involves specific reaction mechanisms that are crucial for optimizing synthetic protocols. In phosgene-based syntheses utilizing triphosgene, the mechanism involves the in-situ generation of phosgene. nih.gov Triphosgene can be decomposed by nucleophiles, such as chloride ions, to quantitatively yield phosgene, with diphosgene as an intermediate. nih.govmdma.chresearchgate.net The liberated phosgene then reacts with the alcohol or other nucleophile in a stepwise manner to form the desired carbonate.

The reaction of triphosgene with an alcohol, for instance, first leads to the formation of a chloroformate. This is followed by a second reaction with another alcohol molecule to yield the carbonate. The reactivity of triphosgene is such that it allows for the synthesis of unsymmetrical carbonates by controlling the reaction conditions and the stoichiometry of the reactants. mdma.ch

In the non-phosgene route involving CO₂ cycloaddition to epoxides, the mechanism is highly dependent on the catalyst system employed. Generally, the process is initiated by the coordination of the epoxide with a Lewis acidic site on the catalyst, which activates the epoxide ring. mdpi.com This is followed by a nucleophilic attack on one of the epoxide's carbon atoms, leading to ring-opening. The nucleophile can be a halide ion from a co-catalyst or a functional group on the catalyst itself. Subsequently, CO₂ is inserted, and an intramolecular cyclization occurs to yield the cyclic carbonate. mdpi.com

For the synthesis of chloromethyl ethylene carbonate from epichlorohydrin and CO₂, a proposed mechanism involves the coordination of epichlorohydrin with a Lewis acidic metal center (e.g., Zn²⁺) of the catalyst. mdpi.com This is followed by the activation of CO₂ and its subsequent attack on the less sterically hindered carbon of the epoxide, leading to the formation of the cyclic carbonate. mdpi.com

Catalyst Design and Reaction Parameter Optimization in Halogenated Carbonate Synthesis

The efficiency and selectivity of halogenated carbonate synthesis are heavily influenced by the choice of catalyst and the optimization of reaction parameters. In phosgene-derived routes using triphosgene, catalysts are often bases like pyridine or sodium hydroxide, which act as acid scavengers. researchgate.net The choice of base can influence the reaction rate and yield. For the preparation of phenyl chloroformate, sodium hydroxide was found to be a better catalyst than pyridine. researchgate.net

In the greener CO₂ cycloaddition reactions, catalyst design is a major focus of research. A variety of catalysts have been developed, including metal-organic frameworks (MOFs), ionic liquids, and metal complexes. mdpi.comnih.gov For the synthesis of chloromethyl ethylene carbonate, a zirconium-based metal-organic framework (Zr/ZIF-8) has been shown to be an effective and stable heterogeneous catalyst. mdpi.comlsbu.ac.uk The incorporation of zirconium into the ZIF-8 structure enhances its stability and catalytic performance. lsbu.ac.uk

Reaction parameters such as temperature, pressure, reaction time, and catalyst loading are critical for maximizing the yield and selectivity of the desired product. In the synthesis of chloromethyl ethylene carbonate using a Zr/ZIF-8 catalyst, the optimal conditions were found to be a temperature of 353 K, a CO₂ pressure of 11 bar, a reaction time of 12 hours, and a catalyst loading of 12% (w/w). mdpi.com Under these conditions, a high conversion of epichlorohydrin (93%) and a good yield of chloromethyl ethylene carbonate (68%) were achieved. mdpi.com The following table presents a summary of optimized reaction parameters for the synthesis of chloromethyl ethylene carbonate.

| Parameter | Optimized Value | Effect on Reaction |

| Temperature | 353 K | Increases reaction rate; higher temperatures can lead to side products mdpi.com |

| CO₂ Pressure | 11 bar | Increases CO₂ concentration in the reaction mixture mdpi.com |

| Reaction Time | 12 hours | Allows for high conversion of the starting material mdpi.com |

| Catalyst Loading | 12% (w/w) | Higher loading can increase reaction rate up to an optimal point mdpi.com |

Principles of Green Chemistry Applied to Halogenated Carbonate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of halogenated carbonates to develop more sustainable and environmentally benign processes. uniroma1.itmt.com A key aspect is the replacement of hazardous reagents like phosgene with safer alternatives such as triphosgene or, ideally, moving towards non-phosgene routes. guidechem.comresearchgate.net

The use of CO₂ as a renewable and non-toxic C1 feedstock in the synthesis of cyclic carbonates is a prime example of green chemistry in action. mdpi.comnih.gov This approach aligns with several green chemistry principles, including atom economy (the reaction is 100% atom-economical), use of renewable feedstocks, and prevention of waste.

The development of heterogeneous catalysts, such as the Zr/ZIF-8 MOF for chloromethyl ethylene carbonate synthesis, is another important aspect of green chemistry. mdpi.comlsbu.ac.uk Heterogeneous catalysts offer advantages in terms of easy separation from the reaction mixture, handling, and reusability, which reduces waste and improves process efficiency. mdpi.com Furthermore, conducting reactions under solvent-free conditions, as demonstrated in the synthesis of chloromethyl ethylene carbonate, minimizes the use of auxiliary substances and reduces the environmental impact of the process. mdpi.comnih.gov

Advanced Reactivity Studies and Intricate Reaction Mechanisms of Bis Chloromethyl Carbonate Derivatives

Fundamental Reactivity Patterns of Chloroalkyl Carbonates in Organic Transformations

Bis(chloromethyl) carbonate, often referred to as triphosgene (B27547) (BTC), is a versatile and reactive compound that serves as a safer, solid substitute for the highly toxic phosgene (B1210022) gas in a multitude of organic transformations. newdrugapprovals.orgchemicalbook.com Its reactivity is characterized by the presence of two chloromethyl groups and a central carbonate moiety, making it a potent electrophile. Reactions involving this compound are typically conducted under mild conditions and often result in good to excellent yields of the desired products. nih.gov

Carbonylation and Chloroformylation Processes

This compound is widely employed as a carbonylating and chloroformylating agent. In these reactions, it effectively introduces a carbonyl group (C=O) or a chloroformyl group (-COCl) into various organic substrates. For instance, it reacts with alcohols and secondary amines to produce important fine chemical intermediates through chloroformylation. researchgate.net The synthesis of eight different chloroformates using this compound has been reported, with yields often improving upon those obtained with phosgene. lsu.edu

The mechanism of these reactions involves the nucleophilic attack of the substrate (e.g., an alcohol or amine) on one of the electrophilic carbonyl carbons of the this compound molecule. This is followed by the departure of a chloromethyl group and subsequent reaction steps that lead to the formation of the chloroformate or other carbonylated products. The versatility of this compound in these processes makes it a valuable tool for synthesizing a wide range of organic compounds, including polycarbonates and acyl chlorides. chemicalbook.comresearchgate.net

Dehydration Reactions and Their Catalytic Aspects

This compound, in combination with a base such as triethylamine (B128534), serves as a convenient reagent for the dehydration of aldoximes and carboxamides to yield nitriles. nih.gov This transformation is a testament to the compound's ability to act as a powerful activating agent. The reaction likely proceeds through the formation of an intermediate where the hydroxyl group of the aldoxime or the amide is converted into a better leaving group by reacting with the this compound. Subsequent elimination, facilitated by the base, leads to the formation of the nitrile.

While specific catalytic aspects for dehydration reactions using this compound are not extensively detailed in the provided search results, the use of a base like triethylamine is crucial for the reaction to proceed. The base not to be a catalyst in the traditional sense but rather a necessary component for the elimination step. Further research into specific catalysts could potentially enhance the efficiency and scope of these dehydration reactions.

Role as Halogenation and Chloromethylation Agents

Due to its high chlorine content, this compound is an excellent chlorinating agent. researchgate.net It can convert carboxylic acids into their corresponding acyl chlorides and anhydrides. researchgate.net This reactivity is particularly useful for the synthesis of aromatic anhydrides and acyl chlorides. researchgate.net The reaction of this compound with a carboxylic acid likely involves the formation of a mixed anhydride (B1165640) intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride.

Furthermore, this compound can participate in chloromethylation reactions, introducing a chloromethyl group (-CH2Cl) onto a substrate. researchgate.net This functional group is a valuable synthetic handle that can be further transformed into other functionalities. The chloromethylation of aromatic compounds is a significant electrophilic substitution reaction where the chloromethyl group can be introduced into an aromatic ring. unf.edu While the direct use of this compound for this purpose is noted, other reagents like formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid are also commonly employed for chloromethylation. researchgate.net The formation of the highly carcinogenic bis(chloromethyl) ether as a byproduct in some chloromethylation reactions is a significant concern. researchgate.net

Detailed Investigation of Nucleophilic and Electrophilic Reaction Mechanisms

The reactivity of this compound is fundamentally governed by its electrophilic nature. The carbonyl carbons and the carbons of the chloromethyl groups are electron-deficient and thus susceptible to attack by nucleophiles. Nucleophilic substitution is a common reaction pathway, where a nucleophile replaces one of the chloromethyl groups or attacks the carbonyl carbon leading to the cleavage of the molecule. researchgate.net

For example, the reaction with alcohols to form chloroformates proceeds via a nucleophilic acyl substitution mechanism. lsu.edu The alcohol oxygen acts as the nucleophile, attacking the carbonyl carbon. Similarly, reactions with amines to form carbamoyl (B1232498) chlorides or ureas follow a similar nucleophilic pathway.

Electrophilic reactions involving this compound are less direct. The compound itself is the electrophile. However, it can be used to generate other electrophilic species. For instance, in chloromethylation reactions, it can serve as a source for the electrophilic chloromethyl cation or a related species that then attacks an electron-rich aromatic ring in an electrophilic aromatic substitution reaction. researchgate.netunf.edu The precise mechanism can be complex and may involve the formation of intermediate Vilsmeier-type reagents when reacting with compounds like dimethylformamide (DMF).

Quantitative Kinetic and Thermodynamic Analyses of Key Chemical Transformations

Quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain. However, some studies have shed light on the energetics and rates of specific transformations.

The thermal decomposition of this compound has been investigated using Differential Scanning Calorimetry (DSC). The onset of decomposition is reported to be above 200°C, with decomposition enthalpies ranging from -132 to -243 J/g, indicating a moderately exothermic process. researchgate.net Another study reports an onset of decomposition around 160°C with an enthalpy of -200 J/g. researchgate.net The catalytic transformation of triphosgene to phosgene has been found to have a heat of reaction (ΔH) of +9 J/g, suggesting it is a nearly thermoneutral process. researchgate.net

A kinetic study on the reaction of triphosgene with methanol (B129727) in deuterated chloroform (B151607) at 25°C determined a pseudo-first-order rate constant for this reaction. acs.org The study also investigated the methanolysis of diphosgene and phosgene under the same conditions, providing comparative kinetic data. acs.org

| Transformation | Parameter | Value |

| Thermal Decomposition | Onset Temperature | >200 °C |

| Decomposition Enthalpy | -132 to -243 J/g | |

| Catalytic Conversion to Phosgene | Heat of Reaction (ΔH) | +9 J/g |

| Reaction with Methanol (pseudo-first-order) | Rate Constant (kobs) | Data available in source acs.org |

Chemical Stability and Complex Decomposition Pathways in Diverse Environments

This compound is a stable, crystalline solid at room temperature, which is a key advantage over gaseous phosgene. nih.gov It is stable up to 200°C, above which it decomposes. newdrugapprovals.org However, its stability can be compromised under certain conditions. For instance, in the presence of moisture, it can begin to decompose at 90°C to produce phosgene. chemicalbook.com Impurities such as organic amines can catalyze its decomposition, causing it to break down rapidly even at low temperatures to generate phosgene. chemicalbook.com At high temperatures, it can crack to form phosgene, carbon dioxide, and carbon tetrachloride. chemicalbook.com

The decomposition of this compound is kinetically hindered in water at ambient temperature due to its low solubility. researchgate.net However, in the presence of a water-miscible solvent like tetrahydrofuran (B95107) or dioxane, the expected decomposition into phosgene occurs. researchgate.net When this compound reacts with nucleophiles, it can liberate phosgene, which can then participate in further reactions. This in-situ generation of phosgene is a key aspect of its reactivity and also a significant safety consideration. The vapor pressure of this compound, although low, is sufficient to produce toxic concentrations in the air.

Hydrolytic Degradation Mechanisms in Aqueous Systems

Detailed research findings, including kinetic data, pH dependence, and mechanistic pathways for the hydrolytic degradation of this compound in aqueous systems, are not available in the reviewed scientific literature.

Thermolytic and Photochemical Decomposition Pathways

Specific studies detailing the reaction intermediates, final products, and mechanisms for the thermolytic or photochemical decomposition of this compound could not be located in the available research.

Computational and Theoretical Chemistry Approaches for Halogenated Carbonyl Compounds

Electronic Structure, Quantum Mechanical Studies, and Bonding Analysis

Quantum mechanical studies are fundamental to understanding the electronic structure and bonding in bis(chloromethyl) carbonate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties.

The presence of electronegative chlorine and oxygen atoms significantly influences the electronic distribution within the this compound molecule. The chlorine atoms, attached to the methyl groups, and the oxygen atoms of the carbonate group act as strong electron-withdrawing groups. This inductive effect leads to a significant polarization of the covalent bonds. Quantum mechanical calculations can quantify this charge distribution, revealing partial positive charges on the carbon atoms and partial negative charges on the oxygen and chlorine atoms.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, further elucidates the nature of the chemical bonds. For this compound, this analysis would likely show highly polarized sigma bonds (C-Cl, C-O, and C=O). The delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent atoms can also be quantified, providing insights into the stability and reactivity of the molecule.

Table 1: Calculated Electronic Properties of a Model Halogenated Carbonate Note: The following data is illustrative and based on typical values for similar halogenated organic compounds, as specific computational studies on this compound are not readily available.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | ~2.5 D | DFT/B3LYP |

| HOMO Energy | ~ -11.5 eV | DFT/B3LYP |

| LUMO Energy | ~ -1.0 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~10.5 eV | DFT/B3LYP |

Computational Modeling of Reaction Energy Surfaces, Transition States, and Reaction Dynamics

Computational chemistry is instrumental in mapping the potential energy surfaces for reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. For instance, the hydrolysis of this compound, a likely reaction given its structure, could be modeled to understand its kinetics and thermodynamics.

The search for transition states is a critical aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of bond breaking and formation. For a nucleophilic attack on one of the carbonyl carbons of this compound, computational methods can predict the geometry of the transition state, including the bond lengths and angles of the interacting atoms.

Once the stationary points on the potential energy surface are located, reaction dynamics simulations can provide a more complete picture of the reaction. These simulations model the motion of atoms over time, offering insights into the factors that control reaction rates and product distributions.

Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of a Halogenated Carbonate Note: This data is hypothetical and serves to illustrate the type of information obtained from computational modeling of reaction energy surfaces.

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Forward) | +25.0 |

| Enthalpy of Reaction | -15.0 |

| Activation Energy (Reverse) | +40.0 |

Conformational Analysis and Molecular Dynamics Simulations of Halogenated Carbonates

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. Computational methods can systematically explore the conformational space of the molecule by rotating dihedral angles and calculating the corresponding energies. For this compound, the orientation of the two chloromethyl groups relative to the central carbonate plane would be a key area of investigation.

Molecular dynamics (MD) simulations provide a way to study the conformational dynamics of molecules in a more realistic environment, such as in a solvent. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the observation of conformational changes and the calculation of various properties, such as radial distribution functions, which describe the arrangement of solvent molecules around the solute. For this compound, MD simulations could reveal how its conformation changes in different solvents and how it interacts with surrounding molecules. Conformational analyses have been conducted on similar structures like poly(trimethylene carbonate) and poly(butylene carbonate). nih.gov

Theoretical Prediction of Spectroscopic Signatures and Reactivity Profiles

Computational chemistry can predict various spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. These calculations can help in assigning the peaks observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch, C-O stretch, and C-Cl stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed. By predicting the 1H and 13C NMR spectra, computational methods can aid in the structural elucidation of this compound and its reaction products.

Based on the electronic structure and other calculated properties, a reactivity profile for this compound can be constructed. For example, the calculated electrostatic potential map can identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) also provide insights into the molecule's reactivity. A low-lying LUMO would suggest that this compound is a good electrophile, which is expected given the presence of the electron-withdrawing groups.

Table 3: Predicted Vibrational Frequencies for a Model Halogenated Carbonate Note: These are representative values for a halogenated carbonate, intended for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm-1) | Intensity |

|---|---|---|

| C=O Stretch | ~1780 | Strong |

| C-O Stretch | ~1150 | Medium |

| C-Cl Stretch | ~750 | Medium |

Advanced Analytical Methodologies in Research on Bis Chloromethyl Carbonate and Derivatives

Application of Sophisticated Spectroscopic Techniques for Mechanistic Insights and Purity Assessment (e.g., In-Situ NMR, High-Resolution IR)

Sophisticated spectroscopic methods are indispensable for probing the molecular structure of bis(chloromethyl) carbonate and its derivatives, assessing sample purity, and gaining real-time insights into reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for the structural confirmation of carbonate compounds. For instance, in the characterization of bis(mononitrophenyl) carbonates, derivatives synthesized from triphosgene (B27547) (a precursor related to this compound), ¹H- and ¹³C-NMR spectroscopy were crucial for product identification alongside other techniques. epa.gov Furthermore, advanced NMR techniques are employed to identify and characterize impurities. In the synthesis of pharmaceutically relevant molecules, NMR analysis, combined with mass spectrometry, was used to confirm the structure of a chloroalkyl carbonate ester impurity, which could potentially be formed from a precursor like bis(1-chloroethyl) carbonate. srce.hr

In-situ NMR spectroscopy represents a powerful, non-invasive method for monitoring reactions in real-time. While direct studies on this compound are not detailed, the application of in-situ NMR to study related carbonate-containing systems, such as the effect of fluoroethylene carbonate additives in lithium batteries, demonstrates the technique's capability. rsc.org It allows for the quantitative monitoring of reactant consumption and product formation, providing key data for understanding reaction kinetics and mechanisms. rsc.org

Infrared (IR) Spectroscopy: High-resolution Fourier-transform infrared (FT-IR) spectroscopy is particularly effective for monitoring reactions involving carbonate synthesis. The strong carbonyl (C=O) stretching vibration band is a distinct marker. In the synthesis of bis(p-nitrophenyl)carbonate, the reaction was monitored by tracking the evolution of the ν(C=O) vibration bands over time. epa.gov The position of the carbonyl stretch in carbonates can also provide structural information. Aromatic carbonates, for example, typically show a C=O stretch between 1820 and 1775 cm⁻¹, while saturated carbonates exhibit this peak at a lower frequency, around 1740±10 cm⁻¹. spectroscopyonline.com In addition to the carbonyl peak, the asymmetric O-C-O stretching peak is a key diagnostic band for carbonates. spectroscopyonline.com The analysis of the infrared spectrum of poly[3,3-bis(chloromethyl)oxacyclobutane], a related polymer, allowed for the assignment of spectral bands to different conformational isomers, highlighting the detailed structural information that can be obtained. researchgate.net

The following table summarizes key spectroscopic data for related carbonate compounds, illustrating the typical ranges and assignments used in their analysis.

| Spectroscopic Technique | Analyte/System | Key Findings & Observations |

| ¹H & ¹³C NMR | Bis(mononitrophenyl) carbonates | Used for the definitive structural characterization of the synthesized isomers. epa.gov |

| NMR Analysis | Chloroalkyl carbonate ester impurity | Confirmed the structure of an impurity related to bis(1-chloroethyl) carbonate. srce.hr |

| FT-IR Spectroscopy | Bis(p-nitrophenyl)carbonate synthesis | Reaction progress was monitored by observing the change in the carbonyl (C=O) stretching vibration bands. epa.gov |

| IR Spectroscopy | Aromatic vs. Saturated Carbonates | The C=O stretching frequency is higher for aromatic carbonates (1820-1775 cm⁻¹) compared to saturated ones (1740±10 cm⁻¹). spectroscopyonline.com |

Utilization of Advanced Chromatographic and Mass Spectrometric Techniques for Reaction Monitoring and Product Characterization

Chromatographic and mass spectrometric techniques are cornerstones for separating complex mixtures, monitoring reaction progress, and elucidating the structure of this compound and its derivatives with high sensitivity and specificity.

Gas Chromatography (GC) and Liquid Chromatography (LC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of volatile and semi-volatile compounds. It has been employed to detect trace amounts of bis(1-chloroethyl) carbonate in reaction mixtures, which was crucial in identifying the source of impurities in a pharmaceutical synthesis process. srce.hr GC is also used to analyze the products of reactions involving carbonate synthesis, such as in the production of chloromethyl ethylene (B1197577) carbonate from epichlorohydrin (B41342) and CO₂, where it was used to determine the conversion of reactants and the yield of the product. mdpi.com A headspace GC (HSGC) method has been specifically developed and validated for the determination of chloromethyl isopropyl carbonate in pharmaceutical compounds. ijpronline.com

Liquid chromatography (LC), particularly when hyphenated with high-resolution mass spectrometry (HRMS), is invaluable for the analysis of less volatile or thermally labile compounds. LC-MS was instrumental in the structural elucidation of a novel chloroalkyl carbonate ester impurity, allowing for the separation of its diastereoisomers. srce.hr

Mass Spectrometry (MS): Mass spectrometry provides essential information on the molecular weight and fragmentation patterns of analytes, enabling definitive structural identification. In the synthesis of bis(mononitrophenyl) carbonates, electron impact MS was used for product characterization. epa.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of unknown compounds. This capability was critical in proposing the chemical formula for an impurity related to bis(1-chloroethyl) carbonate based on its exact mass and fragmentation patterns. srce.hr The combination of GC with MS (GC-MS) is a powerful tool for both qualitative and quantitative analysis of related compounds like bis(chloromethyl)ether and chloromethyl methyl ether. nih.govnih.govgoogle.com

The table below presents examples of chromatographic and mass spectrometric applications in the analysis of this compound derivatives and related compounds.

| Analytical Technique | Analyte | Application | Key Findings |

| GC-MS | Bis(1-chloroethyl) carbonate | Impurity detection | Identified traces of the compound in a reaction synthon, linking it to the formation of a final product impurity. srce.hr |

| GC | Chloromethyl ethylene carbonate | Reaction monitoring | Quantified product yield (68%) and reactant conversion (93%) in a greener synthesis process. mdpi.com |

| LC-HRMS | Chloroalkyl carbonate ester impurity | Structural elucidation | Separated diastereoisomers and proposed the chemical formula (C₄₈H₄₂ClN₆O₆⁺) based on exact mass and fragmentation. srce.hr |

| HSGC-FID | Chloromethyl isopropyl carbonate | Quantitative analysis | Developed a validated method to determine residual amounts in a drug substance, with a retention time of 29.33 minutes. ijpronline.com |

| GC-MS | Bis(chloromethyl)ether (BCME) | Trace analysis in air | Developed a method for quantitative determination of BCME in the lower ppb range. nih.gov |

X-ray Diffraction and Other Diffraction Methods for Crystalline Structure Elucidation

While specific studies detailing the single-crystal X-ray diffraction of this compound are not prevalent in the surveyed literature, this methodology is fundamental to the structural chemistry of organic compounds. For any crystalline derivative of this compound, XRD would be the primary technique to unambiguously establish its molecular structure and stereochemistry. The resulting crystal structure provides invaluable data that can help rationalize the compound's physical properties and reactivity. For related polymeric materials, such as poly[3,3-bis(chloromethyl)oxacyclobutane], diffraction methods are used to distinguish between different crystal forms (polymorphs), which can possess different physical properties. researchgate.net The analysis of such polymers has shown that different crystalline forms can be associated with specific molecular conformations (e.g., gauche-gauche vs. trans-trans isomers), information that is often correlated with spectroscopic data. researchgate.net

Environmental Chemistry and Chemical Transformation Studies of Halogenated Methyl Carbonates

Mechanistic Studies of Hydrolytic Stability and Degradation Pathways in Aquatic Systems

There is a lack of specific research on the hydrolytic stability and degradation pathways of bis(chloromethyl) carbonate in aquatic environments. However, studies on the analogous compound, bis(chloromethyl) ether (BCME), indicate extremely rapid hydrolysis.

In aquatic systems, BCME is rapidly hydrolyzed to form formaldehyde (B43269) and hydrochloric acid (HCl) cdc.govcanada.caeinsteinmed.edu. The hydrolysis rate constant for BCME at 20°C is approximately 0.018 per second, which corresponds to a half-life of about 38 seconds cdc.govcdc.gov. In a laboratory setting where the products cannot dissipate, an equilibrium may be established. However, in a natural aquatic environment, the continuous removal of formaldehyde and HCl would drive the hydrolysis of BCME to completion cdc.gov. Given its rapid breakdown in water, significant volatilization from surface water is considered unlikely canada.ca.

The primary degradation pathway for BCME in water is hydrolysis, which is so rapid that it precludes other potential degradation processes like oxidation canada.ca.

Table 1: Hydrolytic Degradation Data for Bis(chloromethyl) ether (BCME) in Aquatic Systems

| Parameter | Value | Reference |

|---|---|---|

| Hydrolysis Half-life | ~38 seconds (at 20°C) | cdc.govcdc.gov |

| Primary Hydrolysis Products | Formaldehyde, Hydrochloric Acid | cdc.govcanada.caeinsteinmed.edu |

Chemical Interactions and Degradation in Soil and Sediment Environments

There is no specific information available regarding the chemical interactions and degradation of this compound in soil and sediment environments. For the analogous compound, bis(chloromethyl) ether (BCME), no specific studies on its fate in soil have been located cdc.gov.

However, it is highly probable that BCME would rapidly hydrolyze upon contact with moisture present in soil and sediment cdc.goveinsteinmed.edu. This rapid hydrolysis would lead to its breakdown into formaldehyde and hydrochloric acid, preventing it from persisting in these environments cdc.gov. Consequently, processes such as adsorption to soil particles and leaching into groundwater are unlikely to be significant due to its rapid degradation canada.ca. Reports of BCME detection at waste sites are met with skepticism due to its high reactivity with water cdc.gov.

Identification and Analysis of Environmental Transformation Products

Specific environmental transformation products of this compound have not been identified due to a lack of research in this area.

For the analogous compound, bis(chloromethyl) ether (BCME), the primary transformation products in both aquatic and atmospheric environments are formaldehyde and hydrochloric acid, resulting from hydrolysis cdc.govcanada.caeinsteinmed.edu. In the atmosphere, reaction with hydroxyl radicals is expected to yield chloromethyl formate in addition to formaldehyde and HCl cdc.govcanada.ca.

Table 3: Identified Transformation Products of Bis(chloromethyl) ether (BCME)

| Environment | Transformation Pathway | Identified Products | Reference |

|---|---|---|---|

| Aquatic | Hydrolysis | Formaldehyde, Hydrochloric Acid | cdc.govcanada.caeinsteinmed.edu |

| Atmospheric | Hydroxyl Radical Reaction | Chloromethyl formate, Formaldehyde, Hydrochloric Acid | cdc.govcanada.ca |

| Atmospheric | Vapor-Phase Hydrolysis | Formaldehyde, Hydrochloric Acid | cdc.gov |

Future Directions and Emerging Research Frontiers in the Chemistry of Bis Chloromethyl Carbonate

While the field of halogenated carbonyl chemistry has been extensively explored, particularly with reagents like phosgene (B1210022) and its solid surrogate, bis(trichloromethyl) carbonate (triphosgene), the specific compound bis(chloromethyl) carbonate remains a comparatively under-investigated molecule. Its unique bifunctional structure, featuring two reactive chloromethyl groups flanking a central carbonate moiety, suggests a wealth of untapped potential in synthesis and materials science. This article outlines future research frontiers focused exclusively on elucidating and harnessing the prospective capabilities of this compound.

Q & A

Basic Research Questions

Q. What experimental parameters significantly influence the synthesis yield of bis(chloromethyl) carbonate, and how can they be optimized?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as reaction time, temperature, and catalyst concentration. For example, adding chloroacetic acid as a catalyst can reduce reaction time and improve yields by stabilizing intermediates . Experiments should include control groups without additives to isolate variable effects. Use design-of-experiments (DoE) frameworks to identify optimal conditions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to acute inhalation toxicity (Hazard Class 1), use fume hoods, self-contained breathing apparatus (SCBA), and chemical-resistant gloves. Immediate decontamination of spills with inert adsorbents (e.g., vermiculite) is essential to prevent environmental release . Implement toxicity monitoring protocols, such as air sampling, during large-scale reactions.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : this compound is chemically stable but degrades in the presence of strong oxidizers, acids, or bases. Storage in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C minimizes decomposition. Conduct accelerated stability studies (e.g., via thermal gravimetric analysis) to predict long-term degradation .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing this compound and its reaction intermediates?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) for purity assessment. For mechanistic studies, employ mass spectrometry (MS) to identify transient intermediates, such as chloromethyl carbocations . Pair these with computational modeling (e.g., DFT) to validate reaction pathways.

Q. How can researchers address contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct systematic reviews following COSMOS-E guidelines to assess study heterogeneity. For example, discrepancies in inhalation toxicity may arise from differences in exposure duration or particle size distribution. Meta-regression can adjust for confounding variables, while in vitro assays (e.g., Ames test) clarify genotoxicity potential .

Q. What methodologies are used to evaluate the environmental mobility and bioaccumulation potential of this compound?

- Methodological Answer : Determine soil mobility via column leaching experiments and calculate the organic carbon partition coefficient (Koc). The log KOW value (2.94) suggests moderate hydrophobicity, but bioaccumulation studies in model organisms (e.g., Daphnia magna) are needed to assess trophic transfer risks .

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen transfer in carbonate formation. Kinetic studies under acidic vs. basic conditions can reveal rate-determining steps. For example, chloroacetate additives may act as phase-transfer catalysts, enhancing nucleophilic substitution efficiency .

Q. What strategies are effective for integrating this compound into green chemistry workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.